tert-Butyl 19-bromononadecanoate

Description

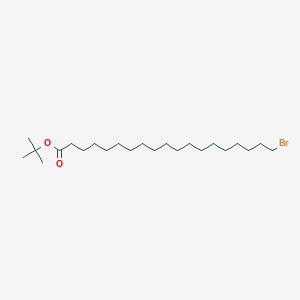

tert-Butyl 19-bromononadecanoate is a brominated long-chain alkanoate ester characterized by a 19-carbon backbone with a terminal bromine atom and a tert-butyl ester group. This compound is primarily utilized in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine atom acts as a leaving group. The tert-butyl moiety provides steric protection, enhancing stability under basic or acidic conditions, making it valuable in multi-step synthetic pathways.

Properties

IUPAC Name |

tert-butyl 19-bromononadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45BrO2/c1-23(2,3)26-22(25)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-24/h4-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLFJOHSKXIMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 19-bromononadecanoate (CAS No. 2428400-73-9) is a chemical compound characterized by its unique structure, which includes a bromine atom and a tert-butyl ester group. Its molecular formula is , and it has a molecular weight of 433.51 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.

The compound's structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 433.51 g/mol

- InChI Key : LVLFJOHSKXIMKF-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound is limited, but its structural characteristics suggest potential interactions with biological systems. The presence of the bromine atom may enhance its reactivity and influence its pharmacological properties.

- Lipophilicity : The tert-butyl group is known to increase lipophilicity, which can affect the absorption and distribution of the compound in biological systems .

- Metabolic Stability : Incorporation of bulky groups like tert-butyl may enhance metabolic stability, potentially prolonging the compound's action in vivo .

- Isosterism : The bromine atom may serve as an isosteric replacement in various biological interactions, influencing receptor binding and activity .

Case Studies and Research Findings

While specific studies on this compound are sparse, related research provides insights into the effects of similar compounds:

- A study evaluated the physicochemical properties of various drug analogues that included tert-butyl groups, highlighting their impact on metabolic stability and lipophilicity .

- The introduction of bromine in fatty acid derivatives has been shown to modify their biological activity significantly, suggesting that similar modifications in this compound could yield interesting pharmacological profiles.

Data Table: Comparison with Related Compounds

| Compound Name | CAS No. | Molecular Weight | Lipophilicity | Metabolic Stability |

|---|---|---|---|---|

| This compound | 2428400-73-9 | 433.51 g/mol | High | Improved |

| Bosentan | 147403-03-0 | 441.53 g/mol | Moderate | Moderate |

| Vercirnon | 439081-18-5 | 466.60 g/mol | High | Low |

Comparison with Similar Compounds

Shorter-Chain Brominated tert-Butyl Esters

Examples:

- tert-Butyl (5-bromopentyl)carbamate (CAS 83948-54-3)

- tert-Butyl (6-bromohexyl)carbamate (CAS 1211441-33-0)

Key Differences :

Brominated tert-Butyl Carbamates vs. Esters

Example: tert-Butyl (5-bromopentyl)carbamate (CAS 83948-54-3)

| Property | This compound (Ester) | Brominated Carbamates (e.g., 5-bromopentyl) |

|---|---|---|

| Functional Group | Ester (-COO-) | Carbamate (-NHCOO-) |

| Hydrogen Bonding | Limited | Moderate (due to NH group) |

| Stability | Resists hydrolysis under mild conditions | More prone to hydrolysis in acidic/basic media |

| Biological Activity | Limited intrinsic activity | Potential as protease inhibitors or drug intermediates |

Key Differences :

- Esters like this compound are more stable in biological systems, making them preferable for prodrug designs.

Functional Analogues

Non-Brominated tert-Butyl Esters

Example: tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)

| Property | This compound | Non-Brominated Esters |

|---|---|---|

| Reactivity | Undergoes SN2 reactions | Stable; used as protecting groups |

| Hazards | Generates HBr upon decomposition | Lower toxicity |

| Applications | Alkylating agent | Intermediate in chiral synthesis |

Key Differences :

- Bromine substitution introduces reactivity for cross-coupling or alkylation reactions, unlike non-brominated esters .

Brominated Alkanoic Acids

Example: 19-Bromononadecanoic Acid

| Property | This compound | Brominated Alkanoic Acids |

|---|---|---|

| Acidity | Non-acidic (ester) | Acidic (pKa ~4.5–5.0) |

| Handling | Stable in air | Corrosive; requires neutral storage |

| Synthetic Utility | Used in esterification reactions | Direct precursors for salts or surfactants |

Key Differences :

- The ester form avoids handling challenges associated with free carboxylic acids, such as corrosivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.